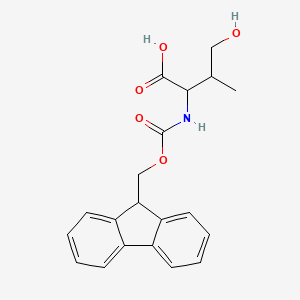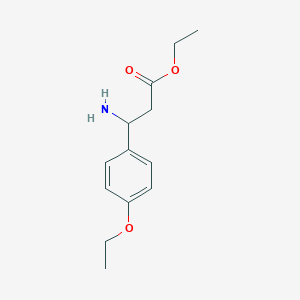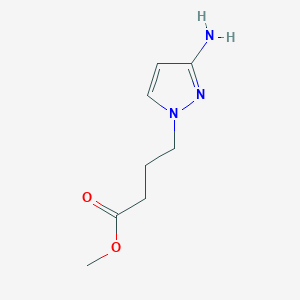
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is particularly interesting because it combines the pyrazole ring with an amino group and a butanoate ester, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
The synthesis of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Analyse Des Réactions Chimiques
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrazoles and their derivatives.
Applications De Recherche Scientifique
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The compound may also interact with cellular pathways involved in signal transduction, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Methyl 4-(3-amino-1h-pyrazol-1-yl)butanoate can be compared with other similar compounds, such as:
3-Amino-1-methyl-1H-pyrazole: This compound lacks the butanoate ester group, making it less versatile in synthetic applications.
4-Amino-1H-pyrazole-3-carboxylic acid: This compound has a carboxylic acid group instead of an ester, which affects its reactivity and solubility.
Methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate: This compound has a different heterocyclic core (indazole) and is used as a synthetic cannabinoid receptor agonist.
The uniqueness of this compound lies in its combination of the pyrazole ring, amino group, and butanoate ester, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic and research applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
methyl 4-(3-aminopyrazol-1-yl)butanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)3-2-5-11-6-4-7(9)10-11/h4,6H,2-3,5H2,1H3,(H2,9,10) |
Clé InChI |
PBUKPHOMFLEWDK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCN1C=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-aminoethyl)-N-[(3-chlorophenyl)methyl]-7-methyl-5-oxa-6-azaspiro[3.4]oct-6-ene-2-carboxamide hydrochloride](/img/structure/B13543534.png)


![Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate](/img/structure/B13543550.png)

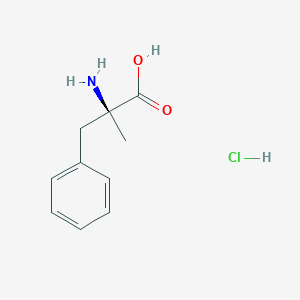
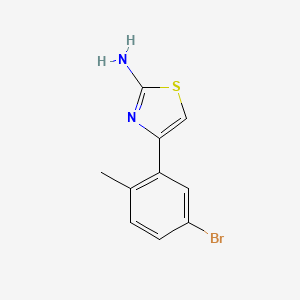

![(1-Oxaspiro[4.6]undecan-2-yl)methanamine](/img/structure/B13543578.png)

![9-Oxa-1-thiaspiro[5.5]undecan-4-amine hydrochloride](/img/structure/B13543593.png)

